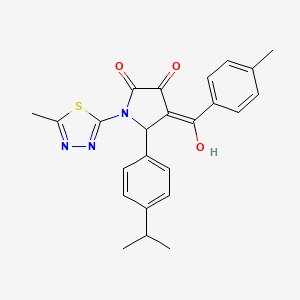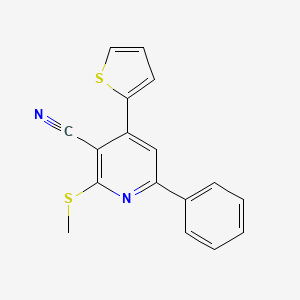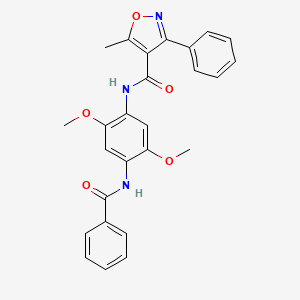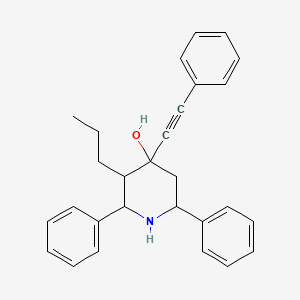![molecular formula C20H13F2N3O3S B11627663 (4E)-5-(4-fluorophenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11627663.png)
(4E)-5-(4-fluorophenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrrolidine derivative with a unique structure. Its systematic IUPAC name is (4E)-5-(4-fluorophenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione . Let’s break down its components:
Pyrrolidine ring: The central pyrrolidine ring contains a five-membered heterocyclic structure.
Fluorophenyl groups: Two fluorophenyl groups are attached to the pyrrolidine ring.
Thiadiazole moiety: The 5-methyl-1,3,4-thiadiazol-2-yl group is part of the compound.
Méthodes De Préparation
Synthetic Routes:
Condensation Reaction: The compound can be synthesized via a condensation reaction between appropriate starting materials. For example, the reaction of a fluorophenyl aldehyde or ketone with a thiadiazole-containing compound can yield the desired product.
Hydroxylation: The hydroxy group can be introduced using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Industrial Production:
The industrial production of this compound involves large-scale synthesis using optimized conditions. Specific methods and proprietary processes may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
The compound can undergo various reactions:
Oxidation: Oxidation of the hydroxy group can lead to the formation of a carbonyl group.
Reduction: Reduction of the carbonyl group can regenerate the hydroxy group.
Substitution: The fluorophenyl groups can undergo substitution reactions with nucleophiles.
Common reagents include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Sodium azide (NaN₃), Grignard reagents.
Major products depend on reaction conditions and regioselectivity.
Applications De Recherche Scientifique
This compound has diverse applications:
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory, antitumor, or antimicrobial effects.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Industry: It could serve as a precursor for other compounds or materials.
Mécanisme D'action
The compound’s mechanism of action involves binding to specific molecular targets. Further research is needed to elucidate its pathways and cellular effects.
Propriétés
Formule moléculaire |
C20H13F2N3O3S |
|---|---|
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
(4E)-5-(4-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H13F2N3O3S/c1-10-23-24-20(29-10)25-16(11-2-6-13(21)7-3-11)15(18(27)19(25)28)17(26)12-4-8-14(22)9-5-12/h2-9,16,26H,1H3/b17-15+ |
Clé InChI |
BMONJCCXMAHADJ-BMRADRMJSA-N |
SMILES isomérique |
CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)F |
SMILES canonique |
CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11627581.png)

![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627591.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627606.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylpropanamide](/img/structure/B11627611.png)


![prop-2-en-1-yl 2-[3-hydroxy-5-(4-methylphenyl)-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11627644.png)
![1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one](/img/structure/B11627647.png)

![5-{[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11627653.png)
![3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627662.png)
![9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627667.png)
![3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627669.png)
